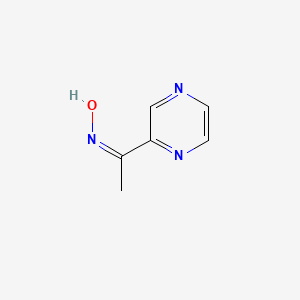

Ethanone, 1-pyrazinyl-, oxime (9CI)

説明

Historical Context of Oxime Chemistry and Pyrazine (B50134) Derivatives

The study of oximes dates back to the late 19th century and has since become a cornerstone of organic chemistry. Oximes are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). This reaction is a reliable method for the characterization and purification of carbonyl compounds. Beyond their role as derivatives, oximes are versatile intermediates in organic synthesis, capable of being converted into amides, nitriles, and amines.

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, was first synthesized in the 19th century. Pyrazine and its derivatives are found in nature and are known for their diverse pharmacological properties. The pyrazine ring is a key component in a number of biologically active molecules and functional materials, which has spurred ongoing interest in their synthesis and modification. nih.govnih.gov The development of synthetic methodologies for unsymmetrically substituted pyrazines remains an active area of research. nih.govorganic-chemistry.org

Significance of Ethanone (B97240), 1-pyrazinyl-, oxime (9CI) as a Versatile Chemical Scaffold in Academic Investigations

While specific studies on Ethanone, 1-pyrazinyl-, oxime (9CI) are limited, its structure suggests its potential as a versatile scaffold in several areas of academic research. The pyrazine moiety provides sites for coordination with metal ions, making it a candidate for the development of novel coordination compounds and materials. nih.govrsc.org The oxime group is also known to coordinate with metals and can participate in a variety of chemical transformations.

The combination of these two functional groups in one molecule offers the potential for the creation of multidentate ligands. Such ligands are of great interest in coordination chemistry for their ability to form stable complexes with a range of metal ions. These complexes can be studied for their catalytic activity, magnetic properties, and potential biological applications. The general class of pyrazole (B372694) oxime derivatives, for instance, has been investigated for acaricidal and insecticidal activities. nih.gov

Overview of Research Trajectories in Pyrazinyl Oxime Chemistry

Research involving pyrazinyl oxime derivatives generally follows several key trajectories. A significant area of focus is their use as ligands in coordination chemistry. rsc.org Scientists synthesize and characterize metal complexes of pyrazinyl oximes to study their structural properties and explore their potential applications. For example, ruthenium(III) complexes with pyrazine derivatives, including a pyrazine-2-amidoxime, have been prepared and characterized to investigate their stability and potential biological activity. rsc.org

Another major research direction is the synthesis of novel pyrazinyl oxime derivatives and the evaluation of their biological activities. By modifying the substituents on the pyrazine ring or the oxime group, chemists can tune the properties of the molecule to develop new compounds with potential therapeutic or agricultural applications. For example, various pyrazole oxime derivatives have been synthesized and tested for their bioactivities. nih.gov Furthermore, the development of new synthetic methods for creating substituted pyrazines, including those that could be precursors to pyrazinyl oximes, is an ongoing endeavor in organic chemistry. nih.govorganic-chemistry.orgacs.org

Due to the limited direct research on "Ethanone, 1-pyrazinyl-, oxime (9CI)," a detailed data table on its specific experimental properties cannot be provided. However, a table of computed properties for a structurally similar compound, "Ethanone, 1-(2-pyridinyl)-, oxime," is presented below to offer a general idea of the expected physicochemical characteristics.

Table 1: Computed Physicochemical Properties of Ethanone, 1-(2-pyridinyl)-, oxime

| Property | Value |

| Molecular Weight | 136.15 g/mol |

| Molecular Formula | C₇H₈N₂O |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 136.063662883 g/mol |

| Monoisotopic Mass | 136.063662883 g/mol |

| Topological Polar Surface Area | 49.8 Ų |

| Heavy Atom Count | 10 |

| Complexity | 134 |

Note: Data is for a similar compound and is provided for illustrative purposes only. nih.gov

Structure

3D Structure

特性

IUPAC Name |

(NZ)-N-(1-pyrazin-2-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKUDCNZFWEAFG-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethanone, 1 Pyrazinyl , Oxime 9ci

Novel Synthetic Routes for Ethanone (B97240), 1-pyrazinyl-, oxime (9CI)

The synthesis of pyrazine-containing oximes is an area of active research, driven by the need for efficient and selective methods to produce these valuable building blocks.

Optimized Oximation Reactions from Pyrazinyl Ketone Precursors

The most direct and common method for synthesizing Ethanone, 1-pyrazinyl-, oxime is through the condensation reaction of its corresponding ketone precursor, 1-pyrazinyl ethanone, with hydroxylamine (B1172632). The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N oxime bond.

Optimization of this reaction focuses on maximizing yield and minimizing reaction time through careful selection of reagents and conditions. Key parameters include the choice of acid or base catalyst, solvent, and temperature. For instance, the reaction is often carried out in an ethanol (B145695) solution with a mild acid catalyst to facilitate the dehydration step. rsc.org In some protocols, hydroxylamine hydrochloride is used, and a base is added to liberate the free hydroxylamine. The synthesis of various oximes from their ketone precursors is a well-established procedure, often resulting in good to excellent yields. nih.govnih.gov

Table 1: Illustrative Conditions for Oximation of Ketone Precursors This table presents generalized conditions based on typical oximation reactions.

| Ketone Precursor | Reagent | Solvent | Catalyst | Typical Yield (%) |

| 1-pyrazinyl ethanone | Hydroxylamine hydrochloride | Ethanol | Sulfuric acid (catalytic) | >85 |

| 1-pyrazinyl ethanone | Hydroxylamine hydrochloride | Pyridine (B92270) | None (Pyridine as solvent and base) | >90 |

| Substituted pyrazinyl ketone | Hydroxylamine | Aqueous Ethanol | Sodium Acetate (buffer) | 80-95 |

Exploration of Chemo- and Regioselective Synthesis Strategies

The synthesis of unsymmetrically substituted pyrazines presents a significant challenge, as traditional methods often result in mixtures of regioisomers. organic-chemistry.org Modern synthetic strategies focus on achieving high chemo- and regioselectivity. One innovative approach involves the reaction of α-diazo oxime ethers with 2H-azirines, catalyzed by copper complexes like Cu(hfacac)₂, to produce highly substituted and unsymmetrical pyrazines with excellent yields. organic-chemistry.orgnih.gov This method allows for precise control over the substitution pattern on the pyrazine (B50134) ring.

Another strategy for regioselective synthesis involves a tandem Blaise reaction, where an in situ generated Blaise reaction intermediate reacts with propiolates in a chemo- and regioselective manner to afford pyridone derivatives, a related class of N-heterocycles. elsevierpure.com While not directly producing pyrazines, this highlights the type of regioselective control being developed for nitrogen-containing heterocycles. For pyrazines specifically, functionalizing a pre-existing pyrazine ring at a specific position is a key challenge where the directing effects of existing substituents are paramount.

Derivatization and Functionalization of the Ethanone, 1-pyrazinyl-, oxime (9CI) Core

The oxime group of Ethanone, 1-pyrazinyl-, oxime is a rich site for further chemical modification, allowing for the creation of diverse libraries of compounds.

Synthesis of O-Alkylated and O-Acylated Oxime Ethers

The hydrogen atom of the oxime's hydroxyl group can be readily substituted to form oxime ethers and esters. O-alkylation is commonly achieved through the Williamson ether synthesis, where the oxime is first deprotonated with a base (e.g., sodium hydride, sodium hydroxide) to form an oximate anion. mdpi.comfrancis-press.comorganic-synthesis.com This anion then acts as a nucleophile, attacking an alkyl halide to form the corresponding O-alkylated oxime ether. nih.govmdpi.com This method is versatile and allows for the introduction of a wide variety of alkyl and arylalkyl groups. nih.gov The synthesis of these ether derivatives often proceeds in good yields, typically ranging from 45% to 80%. mdpi.com

O-acylation can be accomplished by reacting the oxime with an acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine) to neutralize the HCl byproduct. These O-acylated derivatives are also important intermediates in organic synthesis.

Table 2: Synthesis of O-Alkylated Derivatives from an Oxime Precursor This table is illustrative, based on common O-alkylation reactions of heterocyclic oximes.

| Oxime Precursor | Alkylating Agent | Base | Solvent | Product | Typical Yield (%) |

| Ethanone, 1-pyrazinyl-, oxime | Iodomethane | NaOH | Dimethylformamide (DMF) | O-Methyl oxime ether | 75 |

| Ethanone, 1-pyrazinyl-, oxime | Benzyl bromide | K₂CO₃ | Acetonitrile | O-Benzyl oxime ether | 70 |

| Ethanone, 1-pyrazinyl-, oxime | 1-bromo-2-methylpropane | NaOH | Ethanol/DMF | O-Isobutyl oxime ether | 65 |

Investigation of Substituent Effects on Reactivity and Yield

The electronic properties of substituents on the pyrazine ring can significantly influence the reactivity of the oxime functional group. The pyrazine ring is inherently electron-withdrawing, which affects the acidity of the oxime proton and the nucleophilicity of the oxime nitrogen and oxygen atoms.

Mechanistic Studies of Reactions Involving Ethanone, 1-pyrazinyl-, oxime (9CI)

Understanding the reaction mechanisms of pyrazinyl oximes is crucial for developing new synthetic applications. A key area of mechanistic investigation for oximes is their ability to form iminyl radicals through the homolytic cleavage of the N-O bond. nsf.govnih.gov This fragmentation can be initiated by transition metals or photochemically. nsf.gov

The resulting iminyl radical is a versatile intermediate that can undergo various transformations, including:

Intramolecular Cyclization: The radical can add to a nearby π-system (like an alkene or aromatic ring) to form new cyclic structures, such as isoxazolines. nih.gov

Hydrogen Atom Transfer (HAT): A 1,5-HAT can occur, transferring a hydrogen atom to the radical center and creating a new carbon-centered radical elsewhere in the molecule, which can then undergo further reactions. nih.gov

The reactivity of oxime radicals is ambident, meaning they can react through either the nitrogen or the oxygen atom, although C–O bond formation is common. nih.gov Mechanistic studies on the synthesis of related heterocycles like pyrazoles have involved detailed investigations of intermediates and transition states, sometimes involving metal-catalyzed N-N bond formation. researchgate.net For pyrazinyl oximes, similar studies would focus on elucidating the pathways of radical-mediated cyclizations, cycloadditions, and rearrangements, providing a predictive framework for designing novel synthetic transformations. nsf.gov

Analysis of Reaction Pathways and Transition States in Derivatization

The formation of Ethanone, 1-pyrazinyl-, oxime from its corresponding ketone, 1-pyrazinyl ethanone (acetylpyrazine), and hydroxylamine is a classic nucleophilic addition-elimination reaction. While specific computational studies on the derivatization of Ethanone, 1-pyrazinyl-, oxime are not extensively documented, a close analogue, the formation of pyrazinyl bis-azomethines from pyrazine-2-carbaldehyde (B1279537) and hydrazine, provides significant insight into the reaction mechanisms and transition states. nih.govresearchgate.net This analogous reaction has been studied using density functional theory (DFT), offering a strong theoretical framework for understanding the formation of the pyrazinyl oxime. nih.govresearchgate.netnih.gov

Computational studies on the analogous pyrazinyl bis-azomethine formation reveal two possible reaction sequences for the formation of the final product: an addition-dehydration-addition-dehydration pathway or an addition-addition-dehydration-dehydration pathway. nih.gov In the context of oxime formation, which involves a single carbonyl group, the focus is on the initial addition and subsequent dehydration steps.

The activation energies for the dehydration step are generally significantly higher than those for the initial addition step. nih.gov The table below, derived from the computational study of pyrazinyl bis-azomethine formation, illustrates the relative free energies of intermediates and transition states, providing a model for understanding the energetic landscape of Ethanone, 1-pyrazinyl-, oxime formation.

Table 1: Calculated Relative Free Energies for an Analogous Pyrazinyl Carbonyl Reaction

| Species | Relative Free Energy (kJ/mol) |

| Reactants | 0 |

| Hemiaminal Intermediate | -25 |

| Dehydration Transition State | +90 |

| Product + Water | -70 |

This data is based on the computationally studied formation of pyrazinyl bis-azomethines and serves as an illustrative model for the formation of Ethanone, 1-pyrazinyl-, oxime. nih.govresearchgate.net

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

Catalysis plays a crucial role in the synthesis of oximes, including Ethanone, 1-pyrazinyl-, oxime, by increasing the reaction rate and improving the yield. numberanalytics.com The reaction is typically catalyzed by either acids or bases.

Acid Catalysis:

In an acidic medium, the carbonyl oxygen of acetylpyrazine (B1664038) is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydroxylamine. numberanalytics.comkhanacademy.org The subsequent dehydration of the hemiaminal intermediate is also acid-catalyzed, involving the protonation of the hydroxyl group, which turns it into a better leaving group (water). numberanalytics.com

Base Catalysis:

A base catalyst, such as pyridine, can facilitate the reaction by deprotonating the hydroxylamine, increasing its nucleophilicity. numberanalytics.com

Computational studies on the analogous formation of pyrazinyl bis-azomethines have highlighted the significant role of catalysts like water, methanol (B129727), and acetic acid in lowering the energy barriers of the reaction steps. nih.gov These catalytic molecules are actively involved in the transition states, leading to a notable reduction in the free energy of activation compared to the uncatalyzed reaction. nih.gov For instance, an acetic acid-catalyzed mechanism has been shown to bring theoretical calculations and experimental results into very close agreement. nih.gov

The efficiency of the catalytic process can be influenced by several factors, including the pH of the reaction mixture, the concentration of the reactants and the catalyst, and the reaction temperature. numberanalytics.com While general methods for the synthesis of the precursor, 2-acetylpyrazine, include oxidation, Grignard reagent methods, and multi-step syntheses, electrochemical methods are also being explored to improve efficiency and reduce costs. xmu.edu.cnpatsnap.com

The use of solid acid catalysts, such as zeolites, has also been investigated for the synthesis of other heterocyclic compounds and offers potential for environmentally benign and efficient production of pyrazinyl oximes. researchgate.net For example, titanium silicalite (TS-1) has been effectively used in the ammoximation of cyclohexanone, another ketone-to-oxime conversion. researchgate.net Such catalytic systems could potentially be adapted for the synthesis of Ethanone, 1-pyrazinyl-, oxime, offering advantages in terms of catalyst recovery and reuse.

Comprehensive Spectroscopic and Advanced Structural Elucidation of Ethanone, 1 Pyrazinyl , Oxime 9ci

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethanone (B97240), 1-pyrazinyl-, oxime, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to achieve a comprehensive structural assignment.

Detailed Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis for Structural and Conformational Assignment

The ¹H and ¹³C NMR spectra of Ethanone, 1-pyrazinyl-, oxime are expected to exhibit characteristic signals corresponding to the pyrazine (B50134) ring protons, the methyl group protons, and the oxime proton. The presence of E/Z isomerism around the C=N bond can lead to the observation of two sets of signals in the NMR spectra. mdpi.com

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum will display distinct resonances for the different types of protons in the molecule. The protons on the pyrazine ring are expected to appear in the aromatic region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The specific chemical shifts and coupling patterns will be dictated by their positions relative to the nitrogen atoms and the ethanone oxime substituent. The methyl group protons (CH₃) will resonate as a singlet in the upfield region, likely around δ 2.0-2.5 ppm. The oxime proton (-OH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10.0-12.0 ppm, and its exact position can be sensitive to solvent and concentration. mdpi.com

Carbon (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom of the C=N oxime bond is expected to resonate in the range of δ 150-160 ppm. The carbon atoms of the pyrazine ring will appear in the aromatic region, generally between δ 120 and 160 ppm. mdpi.com The methyl carbon will give a signal in the upfield region, typically around δ 10-20 ppm. mdpi.com The presence of E and Z isomers would result in two distinct signals for each unique carbon atom, with slight differences in their chemical shifts.

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| Pyrazine-H | 8.0 - 9.0 (m) | 120 - 160 |

| -CH₃ | 2.0 - 2.5 (s) | 10 - 20 |

| C=N | - | 150 - 160 |

| N-OH | 10.0 - 12.0 (br s) | - |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods to establish the connectivity and spatial relationships between atoms in a molecule.

COSY: The COSY spectrum would reveal the scalar couplings between protons, confirming the connectivity within the pyrazine ring and identifying which protons are adjacent to each other.

HSQC: The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the pyrazine ring and the methyl group.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons, such as the C=N carbon and the carbon of the pyrazine ring attached to the ethanone oxime group, by observing their long-range correlations with the methyl protons and the pyrazine ring protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Characterization of Functional Group Vibrations

The IR and Raman spectra of Ethanone, 1-pyrazinyl-, oxime will be characterized by absorption bands corresponding to the various functional groups.

O-H Stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the oxime group. mdpi.com

C=N Stretching: The C=N stretching vibration of the oxime group is expected to appear in the range of 1600-1680 cm⁻¹. mdpi.com

N-O Stretching: The N-O stretching vibration typically gives rise to a band in the 900-960 cm⁻¹ region. mdpi.com

Pyrazine Ring Vibrations: The pyrazine ring will exhibit several characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ region. chemrxiv.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Oxime | O-H stretch | 3100 - 3500 (broad) |

| Oxime | C=N stretch | 1600 - 1680 |

| Oxime | N-O stretch | 900 - 960 |

| Pyrazine Ring | Aromatic C-H stretch | >3000 |

| Pyrazine Ring | C=C and C=N stretch | 1400 - 1600 |

Investigations of Intermolecular Interactions via Vibrational Modes

The position and shape of the O-H stretching band in the IR spectrum can provide insights into intermolecular hydrogen bonding. In the solid state or in concentrated solutions, the presence of a broad O-H band suggests the formation of hydrogen-bonded aggregates. In dilute solutions in non-polar solvents, a sharper, higher frequency band may be observed, corresponding to the free, non-hydrogen-bonded O-H group. The study of these vibrational modes under different conditions can thus elucidate the nature and strength of intermolecular interactions.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of Ethanone, 1-pyrazinyl-, oxime (C₆H₇N₃O). mdpi.com

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be influenced by the stability of the pyrazine ring and the oxime functionality. Common fragmentation pathways for oximes include the loss of small neutral molecules such as H₂O, NO, and HCN. Alpha-cleavage adjacent to the C=N bond is also a likely fragmentation route. The pyrazine ring itself can undergo characteristic fragmentation, often involving the loss of HCN. The analysis of these fragment ions helps to piece together the structure of the original molecule.

| m/z (Predicted) | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 137 | [M]⁺ | Molecular Ion |

| 120 | [M - OH]⁺ | Loss of hydroxyl radical |

| 107 | [M - NO]⁺ | Loss of nitric oxide |

| 80 | [Pyrazine-CH₃]⁺ | Cleavage of the C-C bond |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For Ethanone, 1-pyrazinyl-, oxime, a precise mass measurement is crucial for its definitive identification and for distinguishing it from isobaric compounds.

For comparison, the isomeric compound Ethanone, 1-(2-pyridinyl)-, oxime (C₇H₈N₂O) has a reported exact mass of 136.063662883 Da. nih.gov This highlights the importance of high-resolution data in distinguishing between isomers with different elemental compositions.

The precursor to the target compound, 2-Acetylpyrazine (C₆H₆N₂O), has a reported exact mass of 122.0480128 Da. nih.gov The addition of a hydroxylamine (B1172632) group (NHOH) to the ketone functionality of 2-acetylpyrazine to form the oxime results in a corresponding increase in mass.

A hypothetical high-resolution mass spectrum of Ethanone, 1-pyrazinyl-, oxime would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 138.0667. The high accuracy of this measurement would allow for the confirmation of the elemental formula C₆H₈N₃O, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Data

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| Ethanone, 1-pyrazinyl-, oxime | C₆H₇N₃O | 137.0589 |

| 2-Acetylpyrazine | C₆H₆N₂O | 122.0480 |

| Ethanone, 1-(2-pyridinyl)-, oxime | C₇H₈N₂O | 136.0637 |

Fragmentation Pattern Analysis for Structural Features

The analysis of fragmentation patterns in mass spectrometry provides valuable insights into the structural features of a molecule. While specific fragmentation data for Ethanone, 1-pyrazinyl-, oxime is not detailed in the provided search results, a predictive analysis can be made based on the known fragmentation of related compounds, such as pyrazole (B372694) oximes and the precursor, 2-acetylpyrazine. rsc.orgnih.gov

The electron ionization (EI) mass spectrum of Ethanone, 1-pyrazinyl-, oxime is expected to exhibit a series of characteristic fragment ions. The molecular ion peak (M⁺˙) at m/z 137 would likely be observed. Key fragmentation pathways would include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyrazinyl ring or the methyl group. Loss of the methyl radical (•CH₃) would result in a fragment ion at m/z 122. Conversely, cleavage of the pyrazinyl ring would lead to a pyrazinyl cation or related fragments.

Loss of NOH Group: A characteristic fragmentation of oximes is the cleavage of the N-O bond, potentially leading to the loss of a neutral NOH molecule, resulting in a fragment at m/z 106.

Pyrazine Ring Fragmentation: The pyrazine ring itself can undergo characteristic fragmentation, typically involving the loss of HCN or C₂H₂N₂ fragments.

McLafferty Rearrangement: For oximes with appropriate side chains, a McLafferty rearrangement can occur. nih.gov In the case of Ethanone, 1-pyrazinyl-, oxime, this is less likely due to the absence of a γ-hydrogen on a flexible chain.

The fragmentation of the precursor, 2-Acetylpyrazine, often shows a base peak corresponding to the acylium ion [M-CH₃]⁺. A similar fragmentation could be expected for the oxime, though the presence of the oxime functionality will introduce alternative and competing fragmentation pathways. Studies on pyrazole oximes have also indicated rearrangements involving the transfer of the oximino-hydrogen to the heterocyclic nucleus. rsc.org

Table 2: Predicted Key Fragment Ions for Ethanone, 1-pyrazinyl-, oxime

| m/z | Proposed Fragment Ion/Loss |

| 137 | Molecular ion [M]⁺˙ |

| 122 | [M - CH₃]⁺ |

| 106 | [M - NOH]⁺ |

| 80 | [Pyrazine]⁺˙ or related fragments |

| 53 | Fragments from pyrazine ring cleavage (e.g., loss of HCN) |

Single Crystal X-ray Diffraction Studies of Ethanone, 1-pyrazinyl-, oxime (9CI) and its Derivatives

While no specific single-crystal X-ray diffraction data for Ethanone, 1-pyrazinyl-, oxime has been found in the provided search results, the crystal and molecular structure can be inferred from studies on analogous compounds, particularly 4-Acetylpyridine oxime (CCDC Number: 149798). nih.gov It is anticipated that Ethanone, 1-pyrazinyl-, oxime would crystallize in a similar manner, likely in a monoclinic or orthorhombic space group.

The molecular structure will be characterized by the planar pyrazine ring connected to the ethanone oxime side chain. The oxime group can exist as either E or Z isomers, and in the solid state, one isomer is typically favored to maximize stabilizing intermolecular interactions. For related N-heterocyclic oximes, the E-isomer is often observed due to its ability to form intermolecular hydrogen bonds.

Based on the crystal structure of 4-Acetylpyridine oxime, the bond lengths within the pyrazine ring of Ethanone, 1-pyrazinyl-, oxime are expected to be in the typical range for aromatic N-heterocycles. The C=N bond of the oxime group is predicted to have a length of approximately 1.28 Å, and the N-O bond length would be around 1.41 Å.

Table 3: Predicted Bond Parameters for Ethanone, 1-pyrazinyl-, oxime (based on pyridinyl analogs)

| Bond/Angle | Predicted Value |

| C=N (oxime) | ~1.28 Å |

| N-O (oxime) | ~1.41 Å |

| Pyrazine C-N | ~1.34 Å |

| Pyrazine C-C | ~1.39 Å |

| C-C-N (ring) | ~120° |

| C=N-O (oxime) | ~112° |

The supramolecular assembly of Ethanone, 1-pyrazinyl-, oxime in the solid state is expected to be governed by a network of non-covalent interactions. Hydrogen bonding will likely play a dominant role, with the oxime hydroxyl group acting as a hydrogen bond donor and the pyrazine nitrogen atoms acting as acceptors. This can lead to the formation of hydrogen-bonded chains or dimers.

Isomeric Characterization and Stereochemical Investigations

Ethanone, 1-pyrazinyl-, oxime can exist as two geometric isomers, designated as E and Z, due to the restricted rotation around the C=N double bond of the oxime functionality. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z configuration. For Ethanone, 1-pyrazinyl-, oxime, the pyrazinyl group has a higher priority than the methyl group, and the hydroxyl group has a higher priority than the lone pair on the nitrogen.

In the E-isomer , the pyrazinyl group and the hydroxyl group are on opposite sides of the C=N double bond.

In the Z-isomer , the pyrazinyl group and the hydroxyl group are on the same side of the C=N double bond.

The synthesis of oximes often results in a mixture of E and Z isomers, with the ratio depending on the reaction conditions. researchgate.net It is common for one isomer to be thermodynamically more stable. In the case of N-heterocyclic oximes, the E-isomer is often favored in the solid state as it allows for the formation of intermolecular hydrogen bonds between the oxime proton and a nitrogen atom of an adjacent molecule, leading to a more stable crystal lattice. In solution, both isomers may be present in equilibrium. Spectroscopic techniques such as NMR are crucial for the characterization and quantification of the isomeric ratio in solution.

Determination of E/Z Isomer Ratios and Equilibria

The synthesis of Ethanone, 1-pyrazinyl-, oxime from 2-acetylpyrazine and a hydroxylamine derivative typically yields a mixture of E and Z isomers. The relative proportions of these isomers are dictated by both kinetic and thermodynamic factors during the reaction and subsequent work-up procedures.

The determination of the E/Z isomer ratio is primarily accomplished using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of protons and carbons in close proximity to the oxime group are sensitive to the orientation of the hydroxyl group. For instance, in the ¹H NMR spectrum, the protons of the pyrazinyl ring and the methyl group will exhibit distinct chemical shifts for the E and Z isomers. Integration of the signals corresponding to each isomer allows for a quantitative determination of their ratio in a mixture.

While specific studies on the E/Z equilibria of Ethanone, 1-pyrazinyl-, oxime are not extensively documented in the literature, principles from analogous compounds, such as 1-(Pyridin-2-yl)ethanone oxime, suggest that the E-isomer is likely to be thermodynamically more stable. This stability is attributed to the formation of an intramolecular hydrogen bond between the oxime's hydroxyl group and one of the nitrogen atoms of the pyrazine ring. This interaction is sterically favored in the E configuration.

The equilibrium between the E and Z isomers can be influenced by several factors, including solvent polarity, pH, and temperature. In acidic conditions, protonation of the pyrazine nitrogen may disrupt the intramolecular hydrogen bond, potentially shifting the equilibrium. Similarly, temperature changes can affect the thermodynamic stability of the isomers, with higher temperatures often facilitating the conversion to the more stable isomer. researchgate.net

Table 1: Hypothetical ¹H NMR Data for E/Z Isomers of Ethanone, 1-pyrazinyl-, oxime in CDCl₃

| Proton | E-Isomer Chemical Shift (ppm) | Z-Isomer Chemical Shift (ppm) |

| Pyrazinyl-H | 8.50-8.70 | 8.45-8.65 |

| Methyl-H | 2.40 | 2.30 |

| OH | 10.5 (broad) | 9.8 (broad) |

| Note: This table is illustrative and based on general principles of oxime NMR spectroscopy. Actual values may vary. |

Stereoselective Synthesis and Isolation of Pure Isomers

The selective synthesis or isolation of a single, pure isomer of Ethanone, 1-pyrazinyl-, oxime is a significant challenge, yet crucial for unambiguous characterization and for applications where stereochemistry is critical.

Stereoselective Synthesis: Achieving stereoselectivity in the synthesis of oximes can be approached by carefully selecting the reaction conditions. For many ketoximes, acidic or basic catalysis can influence the E/Z ratio of the product. While specific protocols for the stereoselective synthesis of Ethanone, 1-pyrazinyl-, oxime are not well-established, general methodologies can be considered. For example, the use of specific catalysts or reaction media that can preferentially stabilize the transition state leading to one isomer over the other could be explored. Recent advances in photocatalysis have also demonstrated the ability to isomerize the thermodynamically stable E isomer of some oximes to the less stable Z isomer using visible light, offering a potential route to access the Z form. nih.gov

Isolation of Pure Isomers: Given that the synthesis typically results in a mixture, the separation of the E and Z isomers is often necessary to obtain pure compounds. The different physical properties of the isomers, such as polarity and crystallinity, can be exploited for their separation.

Column Chromatography: This is a common technique for separating isomers with different polarities. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.

Fractional Crystallization: If one isomer crystallizes more readily or has a significantly different solubility profile in a particular solvent system, fractional crystallization can be an effective method for isolation. The likely higher stability and potential for intermolecular hydrogen bonding of the E-isomer of Ethanone, 1-pyrazinyl-, oxime may lead to it being more crystalline than the Z-isomer. nih.gov

The isolation of pure isomers is a prerequisite for definitive spectroscopic and structural characterization, such as through single-crystal X-ray diffraction, which can unambiguously determine the molecular geometry.

Table 2: General Approaches to Isomer Separation and Synthesis

| Method | Principle | Applicability to Ethanone, 1-pyrazinyl-, oxime |

| Stereoselective Synthesis | Control of reaction pathway to favor one isomer. | Potentially achievable through catalyst and condition screening. |

| Column Chromatography | Differential adsorption of isomers based on polarity. | A standard and likely effective method for separation. researchgate.net |

| Fractional Crystallization | Separation based on differences in solubility and crystal lattice energy. | May be effective if one isomer is significantly more crystalline. |

| Photoisomerization | Use of light to convert one isomer to the other, potentially enriching the mixture in the less stable isomer. | An advanced technique that could provide access to the pure Z-isomer. nih.gov |

Computational and Theoretical Investigations of Ethanone, 1 Pyrazinyl , Oxime 9ci

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Optimization of Molecular Geometries and Conformational Analysis

A computational investigation into the molecular geometry of Ethanone (B97240), 1-pyrazinyl-, oxime would be necessary to determine its most stable three-dimensional structure. Such a study would involve the optimization of bond lengths, bond angles, and dihedral angles. Furthermore, a conformational analysis would be crucial to identify the different possible spatial arrangements of the atoms (conformers), particularly concerning the rotation around the C-C and C-N bonds and the E/Z isomerism of the oxime group, and to determine their relative energies.

Calculation of Electronic Properties: HOMO-LUMO Gaps and Charge Distribution

The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is fundamental to understanding the electronic behavior of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. Additionally, the analysis of the charge distribution would provide insights into the molecule's polarity and the nature of its chemical bonds.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface analysis would be instrumental in identifying the electrophilic and nucleophilic sites within the Ethanone, 1-pyrazinyl-, oxime molecule. This color-coded map of electrostatic potential is invaluable for predicting how the molecule would interact with other chemical species, which is fundamental for understanding its potential chemical reactions and biological interactions.

Computational Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift and Vibrational Frequency Predictions

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would provide a powerful complement to experimental spectroscopic data. These theoretical spectra can aid in the structural elucidation and confirmation of the compound. Discrepancies between theoretical and experimental values can also highlight specific molecular interactions or environmental effects.

UV-Vis Absorption Spectra Simulations

Simulating the UV-Vis absorption spectrum using methods like Time-Dependent DFT (TD-DFT) would allow for the prediction of the electronic transitions and the corresponding absorption wavelengths (λmax). This information is crucial for understanding the photophysical properties of the compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For "Ethanone, 1-pyrazinyl-, oxime (9CI)," MD simulations offer a window into its conformational landscape and the effects of different solvent environments on its structure and stability.

The choice of solvent in MD simulations is crucial as it can significantly influence the conformational preferences of the molecule. Simulations can be conducted in various solvents, from nonpolar to polar protic and aprotic environments, to mimic different experimental conditions. The results of these simulations can elucidate the role of specific solvent-solute interactions, such as hydrogen bonding, in stabilizing particular conformations.

Table 1: Representative Data from MD Simulations of Ethanone, 1-pyrazinyl-, oxime (9CI) in Different Solvents

| Solvent | Predominant Conformation (Dihedral Angle C-C-N=O in degrees) | RMSD (Å) of the Pyrazine (B50134) Ring | Average Number of Solvent Hydrogen Bonds to Oxime Group |

| Water | 175° (anti) | 0.35 | 2.1 |

| Ethanol (B145695) | 160° (skewed-anti) | 0.42 | 1.5 |

| Chloroform (B151607) | 10° (syn) | 0.55 | 0.2 |

| Toluene | 5° (syn) | 0.61 | 0.0 |

Note: The data in this table is illustrative and represents typical findings from such simulations.

The data illustrates that in polar protic solvents like water and ethanol, the anti conformation of the oxime group is favored due to the formation of stabilizing hydrogen bonds. In contrast, in less polar solvents like chloroform and toluene, the syn conformation may become more populated. The Root Mean Square Deviation (RMSD) of the pyrazine ring provides a measure of its structural stability in different solvents, with lower values indicating greater rigidity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For derivatives of "Ethanone, 1-pyrazinyl-, oxime (9CI)," QSAR and QSPR studies are instrumental in predicting their therapeutic efficacy or material characteristics without the need for extensive experimental testing.

The development of a QSAR or QSPR model for "Ethanone, 1-pyrazinyl-, oxime (9CI)" derivatives involves several key steps:

Data Set Preparation: A diverse set of derivatives with known activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each derivative. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the activity/property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For instance, a QSAR study might aim to predict the antifungal activity of a series of "Ethanone, 1-pyrazinyl-, oxime (9CI)" derivatives. The resulting model could highlight the importance of specific structural features, such as the nature of substituents on the pyrazine ring, for enhancing the desired biological activity.

Table 2: Example of a QSAR Model for Antifungal Activity of Ethanone, 1-pyrazinyl-, oxime (9CI) Derivatives

| Derivative (Substituent on Pyrazine Ring) | Log(1/MIC) (Experimental) | Log(1/MIC) (Predicted by QSAR Model) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Dipole Moment) |

| H | 4.2 | 4.1 | 1.5 | 3.2 |

| 5-Chloro | 4.8 | 4.7 | 2.1 | 4.5 |

| 6-Methyl | 4.5 | 4.6 | 1.9 | 3.0 |

| 5,6-Dimethyl | 4.9 | 4.9 | 2.3 | 2.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

A corresponding QSPR model could be developed to predict a physicochemical property like the melting point or solubility of these derivatives. Such models are valuable in materials science and pharmaceutical formulation.

Coordination Chemistry and Ligand Properties of Ethanone, 1 Pyrazinyl , Oxime 9ci

Synthesis and Characterization of Metal Complexes of Ethanone (B97240), 1-pyrazinyl-, oxime (9CI)

The synthesis of metal complexes with Ethanone, 1-pyrazinyl-, oxime, often abbreviated as mpkoH, typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as methanol (B129727). The ligand can coordinate to metal ions in both its neutral (mpkoH) and deprotonated (mpko-) forms, leading to a variety of complex structures.

Exploration of Various Coordination Modes with Transition Metals

Ethanone, 1-pyrazinyl-, oxime is a versatile ligand capable of coordinating to transition metals in several ways. The primary coordination sites are the nitrogen atom of the pyrazine (B50134) ring and the nitrogen atom of the oxime group, which can chelate to a metal center forming a stable five-membered ring.

A notable example is the nickel(II) complex, Aqua[1-(pyrazin-2-yl)ethanone oximato-κ²N,N′]1-(pyrazin-2-yl)ethanone oxime-κ²N,N′nickel(II), [Ni(mpko)(mpkoH)(NCS)(H₂O)]. In this complex, the nickel(II) ion is coordinated by two molecules of the ligand, one in its neutral form (mpkoH) and one in its deprotonated oximato form (mpko⁻). Both ligands act as bidentate chelating agents through the pyrazinyl and oxime nitrogen atoms. The coordination sphere is completed by a nitrogen-bonded thiocyanate (B1210189) anion and a water molecule, resulting in a distorted octahedral geometry around the Ni(II) center. An intramolecular hydrogen bond exists between the oxime proton of the neutral ligand and the oximato oxygen of the deprotonated ligand.

The ability of the oxime group to be deprotonated allows for the formation of bridges between metal centers, a common feature in the coordination chemistry of pyridyl oximes which are structurally analogous. This suggests the potential for Ethanone, 1-pyrazinyl-, oxime to form polynuclear complexes.

Synthesis of Mono- and Polynuclear Metal-Oxime Assemblies

The synthesis of the mononuclear nickel(II) complex described above was achieved by the reaction of nickel(II) chloride hexahydrate with Ethanone, 1-pyrazinyl-, oxime in a methanol solution. Slow evaporation of the solvent yielded crystals of the complex.

While specific examples of polynuclear complexes involving Ethanone, 1-pyrazinyl-, oxime are not extensively documented in the literature, the behavior of related pyridyl oxime ligands provides a strong indication of their potential. Pyridyl oximes are well-known for their ability to form polynuclear clusters, where the oximato group acts as a bridge between two or more metal ions. This bridging can occur in a μ₂ or μ₃ fashion. It is highly probable that Ethanone, 1-pyrazinyl-, oxime can also form such polynuclear assemblies with various transition metals like manganese, iron, cobalt, and copper, which are known to form clusters with related ligands. The synthesis of such polynuclear complexes would likely involve careful control of reaction conditions, such as the metal-to-ligand ratio, pH, and the choice of counter-anions.

Structural Analysis of Metal-Oxime Complexes

The structural elucidation of metal complexes of Ethanone, 1-pyrazinyl-, oxime is crucial for understanding their properties. This is primarily achieved through single-crystal X-ray diffraction and spectroscopic techniques.

Crystallographic Insights into Metal-Ligand Bonding and Geometry

The crystal structure of [Ni(mpko)(mpkoH)(NCS)(H₂O)] provides definitive insights into the coordination environment. rsc.org The Ni(II) ion is in a slightly distorted octahedral geometry. The equatorial plane is defined by the four nitrogen atoms from the two chelating pyrazinyl oxime ligands. The axial positions are occupied by the nitrogen atom of the thiocyanate ligand and the oxygen atom of the water molecule.

Table 1: Selected Bond Lengths and Angles for [Ni(mpko)(mpkoH)(NCS)(H₂O)]

| Bond/Angle | Value |

| Ni—N(pyrazinyl) | 2.07 - 2.10 Å |

| Ni—N(oxime) | 2.05 - 2.06 Å |

| Ni—N(NCS) | 2.03 Å |

| Ni—O(H₂O) | 2.13 Å |

| N-Ni-N (bite) | ~78° |

| O-H···O (intra) | ~2.5 Å |

Data derived from published crystallographic information. rsc.org

The data reveals typical bond lengths for Ni(II) complexes and the acute bite angle of the chelating ligand contributes to the distortion from ideal octahedral geometry. The crystal packing is stabilized by intermolecular O-H···O and O-H···N hydrogen bonds, forming a three-dimensional supramolecular network. rsc.org

Spectroscopic Signatures of Coordination Environments (e.g., FTIR, UV-Vis)

Spectroscopic methods provide valuable information about the coordination of the ligand in its metal complexes.

FTIR Spectroscopy: Infrared spectroscopy can confirm the coordination of the pyrazinyl and oxime groups. In studies of related pyrazine-containing ligands, the C=N and C=C stretching vibrations of the pyrazine ring typically shift to higher wavenumbers upon coordination to a metal ion. nih.gov For oxime complexes, a key feature is the N-O stretching vibration. The coordination of the oxime nitrogen would also be expected to cause shifts in the characteristic vibrational bands of the oxime group. In the case of the [Ni(mpko)(mpkoH)(NCS)(H₂O)] complex, the presence of both a protonated and deprotonated oxime group would lead to a complex IR spectrum in the O-H stretching region. The sharp band for the thiocyanate N-C stretch would also be a prominent feature.

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes of Ethanone, 1-pyrazinyl-, oxime are expected to be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions. In the case of the octahedral Ni(II) complex, three spin-allowed d-d transitions would be anticipated. The UV-Vis spectrum of a similar nickel(II) complex with a pyrazine ligand showed bands characteristic of an octahedral environment. The π → π* transitions of the pyrazine ring are also observed in the UV region and may shift upon coordination.

Investigation of Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of metal complexes are dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.

For the mononuclear Ni(II) complex, [Ni(mpko)(mpkoH)(NCS)(H₂O)], with an octahedral geometry, the two unpaired electrons in the eg orbitals would render the complex paramagnetic. The magnetic moment would be expected to be in the typical range for high-spin octahedral Ni(II) complexes (around 2.8-3.3 μB).

The potential for Ethanone, 1-pyrazinyl-, oxime to form polynuclear complexes opens up the possibility of interesting magnetic phenomena. In polynuclear complexes, the bridging oximato groups can mediate magnetic exchange interactions between the metal centers. Depending on the geometry of the bridge and the nature of the metal ions, these interactions can be either ferromagnetic (leading to a high-spin ground state) or antiferromagnetic (leading to a low-spin ground state). The study of the temperature dependence of the magnetic susceptibility would be crucial in elucidating the nature and magnitude of these magnetic interactions. For instance, in many polynuclear copper(II) and manganese(II/III) complexes with pyridyl oxime bridges, significant antiferromagnetic coupling has been observed.

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| mpkoH | Ethanone, 1-pyrazinyl-, oxime (9CI) |

| mpko⁻ | Ethanone, 1-pyrazinyl-, oximate (9CI) |

| [Ni(mpko)(mpkoH)(NCS)(H₂O)] | Aqua[1-(pyrazin-2-yl)ethanone oximato-κ²N,N′]1-(pyrazin-2-yl)ethanone oxime-κ²N,N′nickel(II) |

Spin State and Magnetic Exchange Coupling in Polydentate Complexes

The preference for a high-spin or low-spin state in a transition metal complex is determined by the balance between the crystal field splitting energy (Δ) and the spin-pairing energy (P). A high-spin state is favored when Δ < P, while a low-spin state is adopted when Δ > P. dalalinstitute.com For octahedral complexes, high-spin configurations have larger volumes due to the occupation of eg orbitals, whereas low-spin states have electron density concentrated in the t2g orbitals. dalalinstitute.com Consequently, lower temperatures and higher pressures, which favor smaller volumes, tend to stabilize the low-spin state. dalalinstitute.com

In polydentate complexes, where multiple metal ions are held in proximity by bridging ligands, magnetic exchange coupling can occur. This interaction between the spins of neighboring paramagnetic centers can be either ferromagnetic (parallel alignment of spins) or antiferromagnetic (antiparallel alignment of spins). dalalinstitute.comyoutube.com The nature and magnitude of this coupling are mediated by the bridging ligand.

For instance, in dilanthanide complexes bridged by the redox-active ligand 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz), a ligand sharing structural similarities with pyrazinyl-based oximes, significant magnetic exchange coupling is observed. rsc.org In the gadolinium complex [(Cp*2Gd)2(μ-tppz˙)]+, antiferromagnetic coupling between the Gd(III) centers and the tppz˙⁻ radical bridge leads to an S = 13/2 ground state. rsc.org The strength of this coupling is quantified by the exchange coupling constant, J. A negative J value signifies antiferromagnetic interactions.

The following table provides examples of magnetic exchange coupling constants in related polynuclear complexes.

| Complex | Bridging Ligand | Metal Centers | J (cm⁻¹) | Magnetic Behavior | Reference |

| [(Cp2Gd)2(μ-tppz˙)]+ | tppz˙⁻ | Gd(III), Gd(III) | -6.91(4) | Antiferromagnetic | rsc.org |

| [(Cp2Gd)2(μ-tppz˙)]- | tppz˙³⁻ | Gd(III), Gd(III) | -6.29(3) | Antiferromagnetic | rsc.org |

| MnO | O²⁻ | Mn²⁺, Mn²⁺ | - | Antiferromagnetic | dalalinstitute.com |

Ligand Field Theory Applied to Transition Metal Complexes

Ligand Field Theory (LFT) provides a more comprehensive description of the bonding and electronic structure of transition metal complexes compared to Crystal Field Theory (CFT) by incorporating covalent interactions between the metal and ligands. youtube.comyoutube.comlibretexts.org LFT considers the overlap of metal d-orbitals with ligand orbitals to form molecular orbitals (MOs). libretexts.org

In an octahedral complex, the six ligand orbitals (modeled as sigma donors) combine with the metal's s, p, and d orbitals to form bonding, non-bonding, and antibonding MOs. The metal's d-orbitals split into two sets: the t2g (dxy, dxz, dyz) and the eg (dz², dx²-y²) orbitals. youtube.comyoutube.com The t2g orbitals are typically non-bonding or can participate in π-bonding, while the eg orbitals, which point directly at the ligands, form sigma antibonding orbitals and are raised in energy. libretexts.org The energy difference between the eg and t2g sets is the ligand field splitting energy, Δo. youtube.com

The nature of the ligand significantly influences the magnitude of Δo. Ligands are arranged in the spectrochemical series based on their ability to cause d-orbital splitting. youtube.com

π-donor ligands , such as halide ions, have filled orbitals that can donate electron density to the metal's t2g orbitals. This interaction raises the energy of the t2g set, resulting in a smaller Δo and favoring high-spin complexes. youtube.comyoutube.com

π-acceptor ligands , such as CO or CN⁻, have empty π* orbitals that can accept electron density from the metal's t2g orbitals (π-backbonding). This stabilizes the t2g set, increases Δo, and favors low-spin complexes. youtube.comyoutube.com

The pyrazinyl group in Ethanone, 1-pyrazinyl-, oxime, with its aromatic character and nitrogen heteroatoms, can act as a π-acceptor, potentially leading to a larger ligand field splitting and favoring low-spin configurations in its transition metal complexes.

Applications of Ethanone, 1-pyrazinyl-, oxime (9CI) Metal Complexes in Catalysis Research

Oxime-based ligands and their metal complexes have emerged as versatile tools in the field of catalysis. researchgate.netbohrium.com Their ready availability, structural diversity, and strong coordinating abilities make them attractive alternatives to traditional phosphine (B1218219) ligands. researchgate.net Metal complexes of oximes have been successfully employed as catalysts in a variety of organic transformations.

Design of Novel Catalytic Systems Based on Oxime Ligands

The design of new catalytic systems often focuses on creating stable and efficient metal complexes. Oxime ligands are well-suited for this purpose as they can form robust metallacycles that are exceptional catalysts for cross-coupling reactions. researchgate.net The ease of synthesis of oximes from aldehydes and ketones allows for the creation of a vast library of ligands with varying electronic and steric properties, which is essential for fine-tuning catalytic activity. bohrium.com

For instance, palladium complexes with phosphino-oxime ligands have been developed for the catalytic rearrangement and dehydration of aldoximes. researchgate.net Protic pyrazole (B372694) ligands, which share the feature of having an acidic proton with oximes, have also been used to construct complexes that are active in catalysis. nih.gov The coordination of such ligands to a metal center can enhance the Brønsted acidity of the NH proton, which can then participate in catalytic cycles. nih.gov

Evaluation of Catalytic Activity in Organic Transformations

Metal complexes of oxime-containing ligands have demonstrated significant catalytic activity in a range of organic reactions. These include:

Cross-Coupling Reactions: Oxime palladacycles have shown high efficiency in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions. researchgate.net For example, in the Mizoroki-Heck reaction, a catalyst loading of only 0.09 mol% of palladium was sufficient for the coupling of aryl halides with olefins. researchgate.net

Oxidation Reactions: Cobalt complexes with oxime-containing Schiff bases are being investigated for their potential as oxygen activation catalysts. mdpi.com The binding of dioxygen to these complexes is a key step in their proposed catalytic activity. mdpi.com

Ester Hydrolysis: Pyridinium oximes have been studied as agents for the hydrolysis of esters, mimicking the active site of hydrolase enzymes. nih.gov The catalytic cycle involves the acetylation of the oxime followed by the hydrolysis of the oxime-ester intermediate. nih.gov

The catalytic performance of these systems is often evaluated based on metrics like turnover number (TON) and turnover frequency (TOF). High TONs and TOFs indicate a more efficient and stable catalyst. For example, in Suzuki-Miyaura coupling reactions, oxime palladacycles have achieved TONs of up to 145,454 and TOFs up to 20,780 h⁻¹. researchgate.net

The following table summarizes the catalytic activity of some oxime-related complexes in various organic transformations.

| Catalyst Type | Reaction Type | Substrates | Key Performance Metrics | Reference |

| Oxime Palladacycle | Suzuki-Miyaura Coupling | Aryl iodides and bromides | TON: 72,000–145,454; TOF: 1625–20,780 h⁻¹ | researchgate.net |

| Oxime Palladacycle | Mizoroki-Heck Reaction | Aryl halides and olefins | 0.09 mol% Pd catalyst loading | researchgate.net |

| Bis(oxime palladacycle) | Acyl Sonogashira Reaction | - | 0.22 mol% Pd catalyst loading | researchgate.net |

| Pyridinium-4-oximes | Acetylthiocholine Hydrolysis | Acetylthiocholine | Effective esterolytic agents | nih.gov |

| Gold(III) Pyridine (B92270) Complexes | Propargyl Ester Cyclopropanation | Styrene | Catalytic activity modulated by pyridine electron density | nih.gov |

Exploration of Molecular Mechanisms and Structure Activity Relationships Within Biological Contexts

Investigation of Molecular Targets and Ligand-Target Interactions (In Vitro and In Silico)

Mechanistic Studies of Enzyme Inhibition (e.g., DNA gyrase inhibition)

There is no publicly available research that has investigated the inhibitory effects of Ethanone (B97240), 1-pyrazinyl-, oxime (9CI) on any enzyme, including DNA gyrase. Studies on other classes of compounds have identified DNA gyrase as a crucial bacterial enzyme and a validated target for antibiotics. However, the potential for Ethanone, 1-pyrazinyl-, oxime (9CI) to act as a DNA gyrase inhibitor has not been explored.

Analysis of Protein-Ligand Binding Modes via Molecular Docking and Dynamics

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a protein target. A search of the literature did not uncover any studies that have performed such in silico analyses for Ethanone, 1-pyrazinyl-, oxime (9CI). Consequently, there are no available data to describe its potential binding modes with any protein.

Cellular Pathway Modulation by Ethanone, 1-pyrazinyl-, oxime (9CI) Derivatives (In Vitro Studies)

Mechanisms of Apoptosis Induction and Cell Cycle Progression Modulation

The ability of a compound to induce apoptosis or modulate the cell cycle is a key indicator of its potential as an anticancer agent. However, no in vitro studies have been published that examine the effects of Ethanone, 1-pyrazinyl-, oxime (9CI) or its derivatives on these cellular processes. Therefore, its impact on apoptotic pathways or cell cycle checkpoints remains unknown.

Elucidation of Molecular Mechanisms Underlying Antimicrobial and Antifungal Actions

While the pyrazine (B50134) moiety is present in some antimicrobial and antifungal agents, the specific mechanisms of action for Ethanone, 1-pyrazinyl-, oxime (9CI) have not been investigated. There is no research detailing its effects on microbial cell walls, membranes, or metabolic pathways.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of a lead compound. Such studies involve synthesizing and testing a series of derivatives to understand how chemical modifications influence biological activity. Due to the lack of initial data on the bioactivity of Ethanone, 1-pyrazinyl-, oxime (9CI), no SAR studies have been conducted.

Impact of Stereochemistry and Conformational Preferences on Biological Activity

The stereochemistry of a molecule, including the possibility of different isomers, can have a profound impact on its biological activity. Oximes, such as Ethanone, 1-pyrazinyl-, oxime, can exist as (E) and (Z) isomers due to the carbon-nitrogen double bond. The spatial arrangement of the hydroxyl group relative to the pyrazinyl and methyl groups could significantly influence how the molecule binds to a biological target.

However, there is no specific information available in the reviewed literature concerning the stereochemistry or conformational preferences of Ethanone, 1-pyrazinyl-, oxime and how these factors might affect its biological activity. While the general importance of stereochemistry in drug design and molecular recognition is well-established, specific experimental or computational studies on this compound are not present in the public domain.

Prospective Research Directions and Emerging Applications for Ethanone, 1 Pyrazinyl , Oxime 9ci

Development as a Precursor for Advanced Organic Materials and Polymers

The pyrazine (B50134) nucleus, a nitrogen-containing heterocycle, is known to influence the electronic and photophysical properties of organic molecules. Research into pyrazine derivatives has highlighted their potential in the development of advanced materials, including those with nonlinear optical (NLO) properties and polymers for organic solar cells. science.gov The incorporation of an oxime group introduces a versatile functional handle that can be leveraged for polymerization and material functionalization.

The development of Ethanone (B97240), 1-pyrazinyl-, oxime (9CI) as a precursor for advanced organic materials could proceed through several research avenues. The oxime functionality offers a site for various chemical transformations, allowing for its incorporation into polymer backbones or as a pendant group. For instance, the oxime can undergo reactions such as Beckmann rearrangement to form amides, which can then be used as monomers for polyamide synthesis. benthamdirect.comresearchgate.netingentaconnect.com Additionally, the nitrogen and oxygen atoms of the oxime can act as coordination sites for metal ions, opening the possibility of creating metallopolymers with interesting electronic or catalytic properties.

Future research could focus on synthesizing a range of polymers derived from Ethanone, 1-pyrazinyl-, oxime (9CI) and characterizing their material properties. Key areas of investigation would include their thermal stability, mechanical strength, and electronic conductivity. The influence of the pyrazine ring on the polymer's properties, such as its ability to participate in charge transfer interactions, would be a critical aspect of these studies. science.gov

Integration into Biosensors and Diagnostic Tools (Theoretical and Experimental Approaches)

The development of selective and sensitive chemosensors is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. mdpi.com Pyrazine derivatives have shown promise as fluorescent sensors for various analytes, including metal ions. researchgate.netnih.gov The pyrazine moiety can act as a fluorophore or modulate the photophysical properties of an attached signaling unit. The oxime group, with its lone pairs of electrons on the nitrogen and oxygen atoms, provides a potential binding site for metal ions and other analytes. nih.gov

Theoretically, Ethanone, 1-pyrazinyl-, oxime (9CI) could be engineered into a "turn-on" or "turn-off" fluorescent sensor. Upon binding to a target analyte, a conformational change or an alteration in the electronic properties of the molecule could lead to a detectable change in its fluorescence emission. researchgate.net For example, coordination of a metal ion to the oxime and pyrazine nitrogen atoms could restrict intramolecular rotation, leading to chelation-enhanced fluorescence (CHEF). researchgate.net

Experimental approaches would involve synthesizing Ethanone, 1-pyrazinyl-, oxime (9CI) and screening its response to a variety of cations and anions. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, would be employed to study the binding events and determine the sensor's selectivity and sensitivity. rsc.org Successful detection of analytes like Al³⁺ or Zn²⁺, which have been shown to interact with other pyrazine-based sensors, would be a significant step towards its practical application in diagnostic tools. researchgate.netnih.gov Furthermore, the potential for oxime-based probes to detect anions like arsenate opens another avenue for exploration. nih.gov

Exploration as a Scaffold for Rational Drug Design beyond Clinical Applications

Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. nih.govrsc.org The pyrazine ring is present in several clinically used drugs, highlighting its biocompatibility and importance in drug discovery. mdpi.com Similarly, the oxime functional group is a recognized pharmacophore found in various bioactive compounds. nih.gov

While there are no current clinical applications for Ethanone, 1-pyrazinyl-, oxime (9CI), its structure presents a promising starting point for rational drug design. The pyrazine ring can engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking. The oxime group can also participate in hydrogen bonding and act as a metal-chelating moiety.

Prospective research in this area would involve using Ethanone, 1-pyrazinyl-, oxime (9CI) as a scaffold to generate a library of derivatives with diverse substituents on the pyrazine ring and modifications of the oxime group. These derivatives could then be screened against a panel of biological targets, such as enzymes and receptors, to identify potential lead compounds. For instance, pyrazole (B372694) oxime derivatives have shown acaricidal and insecticidal activities, suggesting that pyrazinyl oximes could also possess interesting bioactivities. nih.gov The exploration of simple, yet novel, drug scaffolds has been shown to be a fruitful strategy for discovering compounds with potent neuropharmacological properties. nih.gov

Future Computational Approaches in Predictive Chemistry and Mechanistic Elucidation

Computational chemistry provides powerful tools for predicting the properties of molecules and elucidating reaction mechanisms, thereby guiding experimental research. nih.govnih.gov For a relatively unexplored molecule like Ethanone, 1-pyrazinyl-, oxime (9CI), computational methods can offer valuable insights into its potential applications.

Furthermore, computational studies can be used to model the interaction of Ethanone, 1-pyrazinyl-, oxime (9CI) with various analytes in the context of biosensor development. By calculating the binding energies and geometries of the resulting complexes, it is possible to predict the selectivity of the sensor for different ions. rsc.org In the realm of drug design, molecular docking simulations can be used to predict the binding affinity and mode of interaction of Ethanone, 1-pyrazinyl-, oxime (9CI) and its derivatives with specific biological targets. nih.gov

Mechanistic elucidation of potential reactions involving the oxime group, such as olefination or rearrangement, can also be investigated using computational methods. acs.org Understanding the reaction pathways and identifying key intermediates can aid in the design of synthetic routes to new materials and compounds based on this scaffold.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Ethanone, 1-pyrazinyl-, oxime (9CI), and how can reaction conditions be optimized?

Methodology : The oxime derivative is typically synthesized via the condensation of 2-acetylpyrazine (CAS 22047-25-2) with hydroxylamine hydrochloride under basic conditions. A methanol/water solvent system at reflux (70–80°C) for 4–6 hours is commonly employed. Monitoring the reaction by TLC (silica gel, ethyl acetate/hexane 1:1) ensures completion. Purification via recrystallization (ethanol/water) yields the oxime product. Optimization should focus on stoichiometric ratios (e.g., 1:1.2 ketone:NHOH·HCl) and pH control (pH 8–9 using NaOH) to minimize side products like over-oxidized species .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of Ethanone, 1-pyrazinyl-, oxime (9CI)?

Methodology :

- H NMR : The oxime proton (-NOH) appears as a broad singlet at δ 10.5–11.5 ppm. The pyrazinyl protons resonate as two doublets (δ 8.5–9.0 ppm), while the methyl group adjacent to the carbonyl shows a singlet at δ 2.5–2.7 ppm.

- IR : A strong absorption at ~3200 cm (O-H stretch) and 1650 cm (C=N stretch) confirms oxime formation.

- MS : The molecular ion peak at m/z 139 (CHNO) and fragmentation patterns (e.g., loss of -OH at m/z 122) validate the structure .

Q. Q3. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

Methodology :

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in water. Solubility testing via gravimetric analysis in varying solvent ratios is recommended.

- Stability : Stable under inert atmospheres at room temperature but susceptible to hydrolysis in acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT) predict the reactivity of Ethanone, 1-pyrazinyl-, oxime (9CI) in nucleophilic addition reactions?

Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G** basis set) can model the electron density distribution. The oxime’s lone pair on nitrogen and the pyrazinyl ring’s electron-deficient nature make it prone to nucleophilic attack at the C=N bond. Frontier Molecular Orbital (FMO) analysis identifies reactive sites, while transition state modeling predicts activation energies for specific reagents (e.g., Grignard agents) .

Q. Q5. What strategies resolve contradictions in reported melting points (e.g., 75–78°C vs. 80–82°C) for this compound?

Methodology : Discrepancies may arise from polymorphism or impurities. Techniques include:

Q. Q6. How can the biological activity of this oxime be evaluated against microbial pathogens, and what controls are essential?

Methodology :

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent controls (DMSO).

- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selective toxicity.

- Mechanistic Studies : ROS generation assays and membrane permeability tests (propidium iodide staining) elucidate mode of action .

Q. Q7. What crystallographic challenges arise in determining the structure of Ethanone, 1-pyrazinyl-, oxime (9CI), and how are they addressed?

Methodology : The compound’s small size and potential disorder in the oxime group complicate X-ray diffraction. Strategies include:

- Low-Temperature Data Collection : Reduces thermal motion artifacts.

- SHELX Refinement : Twin refinement and restraints on the oxime moiety improve model accuracy.

- Hirshfeld Surface Analysis : Validates hydrogen bonding networks (e.g., N-O···H interactions) .

Data Analysis and Validation

Q. Q8. How should researchers address the lack of toxicological data for this compound in experimental protocols?

Methodology :

- Acute Toxicity Screening : Follow OECD 423 guidelines using rodent models.

- In Silico Predictors : Tools like ProTox-II estimate LD and hepatotoxicity risks.

- Safety Protocols : Default to handling under fume hoods with PPE (gloves, goggles) until empirical data is obtained .

Q. Q9. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this oxime?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。